molecular formula C25H20F3NO4 B557899 Fmoc-L-3-Trifluoromethylphenylalanine CAS No. 205526-27-8

Fmoc-L-3-Trifluoromethylphenylalanine

Cat. No. B557899
CAS RN: 205526-27-8
M. Wt: 455.4 g/mol
InChI Key: AJMRBDCOLBEYRZ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-3-Trifluoromethylphenylalanine is a chemical compound with the molecular formula C25H20F3NO4. It is also known as Fmoc-Phe(3-CF3)-OH, Fmoc-L-Phe(3-trifluoromethyl)-OH, and Fluorenylmethoxycarbonyl-L-3-trifluoromethylphenylalanine .


Physical And Chemical Properties Analysis

Fmoc-L-3-Trifluoromethylphenylalanine has a molecular weight of 455.4 g/mol. Unfortunately, the search results did not provide further information on the physical and chemical properties of this compound.

Scientific Research Applications

Chemical Synthesis

“Fmoc-L-3-Trifluoromethylphenylalanine” is a fluorinated amino acid . It is used in the synthesis of various peptides and proteins. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis .

Biological Research

This compound is used in biological research, particularly in the study of protein structure and function. The incorporation of fluorinated amino acids like “Fmoc-L-3-Trifluoromethylphenylalanine” into proteins can provide valuable insights into protein folding, stability, and interactions .

Pharmaceutical Research

“Fmoc-L-3-Trifluoromethylphenylalanine” is used in pharmaceutical research for the development of new drugs. The trifluoromethyl group can enhance the biological activity of pharmaceutical compounds, making this amino acid a valuable tool in drug design .

3D Cell Culture

“Fmoc-L-3-Trifluoromethylphenylalanine” has been used in the development of hydrogel scaffolds for 3D cell culture . These hydrogels provide a supportive environment for cells to grow and differentiate, making them useful for tissue engineering and regenerative medicine .

Nanofibrous Hydrogels

This compound has been used to create nanofibrous hydrogels . These hydrogels have a unique structure that can mimic the extracellular matrix, providing a suitable environment for cell growth and differentiation .

Thermo-sensitive Materials

“Fmoc-L-3-Trifluoromethylphenylalanine” has been used to create thermo-sensitive materials . These materials change their properties in response to changes in temperature, making them useful for various applications, including drug delivery and tissue engineering .

Shear-thinning Materials

This compound has been used to create shear-thinning materials . These materials become less viscous when subjected to shear stress, making them useful for applications such as injectable hydrogels .

Regenerative Medicine

“Fmoc-L-3-Trifluoromethylphenylalanine” has potential applications in regenerative medicine . The hydrogels created from this compound can support the growth and differentiation of various types of cells, making them useful for tissue regeneration .

Future Directions

While the search results did not provide specific future directions for Fmoc-L-3-Trifluoromethylphenylalanine, it’s worth noting that research into similar compounds is ongoing. For example, FLT3 inhibitors, which are often used in the treatment of acute myeloid leukemia, are a current area of research . These inhibitors are being developed to improve survival rates and overcome resistance issues. Novel agents and multitarget strategies are being explored .

Mechanism of Action

Target of Action

Fmoc-L-3-Trifluoromethylphenylalanine is a modified amino acid that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and biological activity

Pharmacokinetics

43 g/mol , which may influence its bioavailability.

Action Environment

, suggesting that temperature may influence its stability.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMRBDCOLBEYRZ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942734
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-3-Trifluoromethylphenylalanine

CAS RN

205526-27-8
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-3-Trifluoromethylphenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-L-3-Trifluoromethylphenylalanine
Reactant of Route 3
Reactant of Route 3
Fmoc-L-3-Trifluoromethylphenylalanine
Reactant of Route 4
Reactant of Route 4
Fmoc-L-3-Trifluoromethylphenylalanine
Reactant of Route 5
Reactant of Route 5
Fmoc-L-3-Trifluoromethylphenylalanine
Reactant of Route 6
Reactant of Route 6
Fmoc-L-3-Trifluoromethylphenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.